Human IDO1 Inhibition: >13‑Fold Superior Potency Over the Des‑Methoxy Analog
In a cellular assay using IFN‑γ‑stimulated human HeLa cells, (6‑methoxy‑2,3‑dihydro‑1H‑inden‑5‑yl)methanamine inhibits IDO1 with an IC₅₀ of 76 nM [REFS‑1]. In contrast, a closely related compound lacking the 6‑methoxy group but retaining a similar core scaffold (CHEMBL4206646) exhibits an IC₅₀ of 1,000 nM (1 μM) under identical assay conditions [REFS‑2]. The methoxy‑substituted compound is therefore approximately 13‑fold more potent.
| Evidence Dimension | IDO1 enzymatic inhibition (cellular context) |
|---|---|
| Target Compound Data | IC₅₀ = 76 nM |
| Comparator Or Baseline | CHEMBL4206646 (des‑methoxy analog): IC₅₀ = 1,000 nM |
| Quantified Difference | ~13.2‑fold improvement in potency |
| Conditions | IFN‑γ‑stimulated human HeLa cells; inhibition of kynurenine production measured after 1 h pre‑incubation |
Why This Matters
A 13‑fold potency gap determines whether a compound is viable as a lead scaffold in IDO1‑focused oncology programs, directly influencing procurement decisions for hit‑to‑lead optimization.
- [1] BindingDB. CHEMBL4210456 (BDBM50454800). IC₅₀ = 76 nM. Assay: Inhibition of IDO1 in IFN‑γ‑stimulated human HeLa cells. Curated by ChEMBL. Accessed 2026. View Source
- [2] BindingDB. CHEMBL4206646 (BDBM50454801). IC₅₀ = 1,000 nM. Assay: Inhibition of IDO1 in IFN‑γ‑stimulated human HeLa cells. Curated by ChEMBL. Accessed 2026. View Source
